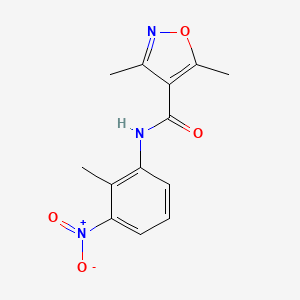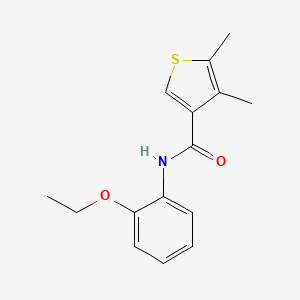
8-methoxy-3-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)-2H-chromen-2-one
Vue d'ensemble
Description
8-methoxy-3-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-methoxy-3-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)-2H-chromen-2-one typically involves multi-step organic reactions. The starting materials often include 8-methoxychromen-2-one and pyrimidin-2-ylpiperazine. The key steps in the synthesis may involve:
Nucleophilic substitution:
Carbonylation: Formation of the carbonyl group at the piperazine ring.
Methoxylation: Introduction of the methoxy group at the 8th position of the chromen-2-one ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
8-methoxy-3-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products
Oxidation: Formation of 8-hydroxy-3-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)-2H-chromen-2-one.
Reduction: Formation of 8-methoxy-3-(4-(pyrimidin-2-yl)piperazine-1-yl)-2H-chromen-2-one.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
8-methoxy-3-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 8-methoxy-3-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)-2H-chromen-2-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by:
Inhibiting enzyme activity: Binding to the active site of enzymes and preventing substrate binding.
Modulating receptor activity: Acting as an agonist or antagonist at receptor sites.
Interfering with signaling pathways: Disrupting key signaling pathways involved in disease processes.
Comparaison Avec Des Composés Similaires
8-methoxy-3-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)-2H-chromen-2-one can be compared with other chromen-2-one derivatives, such as:
Coumarin: A simpler chromen-2-one derivative with anticoagulant properties.
Warfarin: A well-known anticoagulant that is structurally related to coumarin.
Flavonoids: A class of compounds with a chromen-2-one core, known for their antioxidant properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
8-methoxy-3-(4-pyrimidin-2-ylpiperazine-1-carbonyl)chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4/c1-26-15-5-2-4-13-12-14(18(25)27-16(13)15)17(24)22-8-10-23(11-9-22)19-20-6-3-7-21-19/h2-7,12H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSEOUKVYWIXILS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)N3CCN(CC3)C4=NC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-BROMO-N-{3-CYANO-4H5H6H-CYCLOPENTA[B]THIOPHEN-2-YL}THIOPHENE-2-CARBOXAMIDE](/img/structure/B3488677.png)
![N-{3-[(1H-PYRAZOL-1-YL)METHYL]PHENYL}-1-BENZOTHIOPHENE-3-CARBOXAMIDE](/img/structure/B3488689.png)
![methyl [3-(aminocarbonyl)-5-methyl-4-phenyl-2-thienyl]carbamate](/img/structure/B3488694.png)

![methyl [4-ethyl-5-methyl-3-(4-morpholinylcarbonyl)-2-thienyl]carbamate](/img/structure/B3488706.png)
![8-[(3-chloro-1-benzothien-2-yl)carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B3488714.png)
![N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-4-METHYL-5-PHENYL-2-THIOPHENECARBOXAMIDE](/img/structure/B3488718.png)
![methyl 4-methyl-2-{[(4-methyl-5-phenyl-2-thienyl)carbonyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B3488719.png)



METHANONE](/img/structure/B3488755.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2,6-difluorobenzamide](/img/structure/B3488766.png)
![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B3488788.png)
